Desmethyl-YM-298198 hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

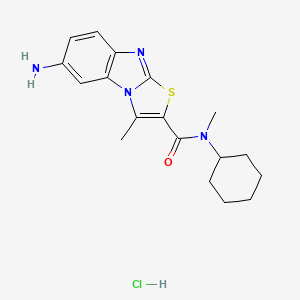

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS.ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;/h8-10,13H,3-7,19H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTJVUVCSUWZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662765 | |

| Record name | 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748758-45-4 | |

| Record name | 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Desmethyl-YM-298198 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective mGluR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl-YM-298198 hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This technical guide provides a comprehensive overview of its mechanism of action, drawing from available pharmacological data. It is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development. This document details the compound's pharmacological profile, outlines putative experimental methodologies for its characterization, and visualizes its interaction with the mGluR1 signaling pathway.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.[1] Among the eight subtypes, mGluR1 is predominantly expressed in the cerebellum, hippocampus, and substantia nigra, where it is implicated in processes such as learning, memory, and motor control. Dysregulation of mGluR1 signaling has been linked to various neurological and psychiatric disorders, making it a significant target for therapeutic intervention.

This compound is a derivative of the well-characterized mGluR1 antagonist, YM-298198. It functions as a non-competitive antagonist, meaning it binds to an allosteric site on the receptor, distinct from the glutamate binding site. This mode of action allows for a more nuanced modulation of receptor activity compared to competitive antagonists.

Pharmacological Profile

This compound is distinguished by its high affinity and selectivity for mGluR1. The primary quantitative measure of its inhibitory activity is its half-maximal inhibitory concentration (IC50).

| Parameter | Value | Receptor | Assay Type |

| IC50 | 16 nM[2] | mGluR1 | Functional Antagonism |

Table 1: Quantitative Pharmacological Data for this compound

Mechanism of Action: Allosteric Antagonism of mGluR1

As a non-competitive antagonist, this compound does not compete with the endogenous ligand, glutamate, for binding at the orthosteric site located in the extracellular Venus flytrap domain of the mGluR1 receptor. Instead, it binds to a distinct allosteric site within the seven-transmembrane domain of the receptor. This binding event induces a conformational change in the receptor that prevents its activation, even when glutamate is bound.

The canonical signaling pathway for mGluR1 involves its coupling to the Gαq/11 G-protein. Upon activation by glutamate, Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By preventing the initial G-protein coupling and activation, this compound effectively blocks this entire downstream signaling cascade.

Figure 1: this compound as a non-competitive antagonist of the mGluR1 signaling pathway.

Putative Experimental Protocols

While the specific experimental details for the characterization of this compound are not publicly available, the following protocols represent standard methodologies for evaluating the pharmacological profile of a non-competitive mGluR1 antagonist.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous receptor expression.

-

Transfection: Cells are transiently or stably transfected with a plasmid encoding the human mGluR1 receptor using a standard lipid-based transfection reagent (e.g., Lipofectamine).

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the downstream product of mGluR1 activation.

-

Cell Plating: Transfected HEK293-mGluR1 cells are seeded in 96-well plates.

-

Labeling: Cells are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes).

-

Agonist Stimulation: Cells are then stimulated with a fixed concentration of glutamate (typically corresponding to the EC80) in the presence of LiCl (to prevent IP degradation).

-

Lysis and IP Extraction: The reaction is terminated, and cells are lysed. The total inositol phosphates are isolated using anion-exchange chromatography.

-

Quantification: The amount of [3H]inositol phosphate is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay

This assay determines the binding affinity of the compound to the mGluR1 receptor. As Desmethyl-YM-298198 is a non-competitive antagonist, a competition binding assay with a radiolabeled allosteric ligand would be most appropriate.

-

Membrane Preparation: Membranes are prepared from HEK293-mGluR1 cells or from brain tissue known to express high levels of mGluR1 (e.g., cerebellum).

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled mGluR1 allosteric antagonist (e.g., [3H]YM-298198) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Figure 2: A generalized experimental workflow for the pharmacological characterization of this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the mGluR1 receptor. Its high affinity, selectivity, and non-competitive mechanism of action make it a precise probe for dissecting mGluR1-mediated signaling. The information and putative protocols outlined in this guide provide a framework for its application in neuroscience research and its potential as a lead compound in the development of novel therapeutics for neurological disorders. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

In-Depth Technical Guide: The Function of Desmethyl-YM-298198 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Function: A Selective Antagonist of Metabotropic Glutamate Receptor 1 (mGluR1)

Desmethyl-YM-298198 hydrochloride is a potent and selective noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] Its primary function is to block the activity of mGluR1, a G-protein coupled receptor crucial for modulating synaptic transmission and neuronal excitability in the central nervous system. As a derivative of the well-characterized mGluR1 antagonist YM-298198, it shares a similar mechanism of action and pharmacological profile. The hydrochloride salt form enhances its solubility for experimental use.

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound, designed for professionals in neuroscience research and drug development.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound and its parent compound, YM-298198. This data highlights its high affinity and selectivity for mGluR1.

| Parameter | Value | Compound | Assay System | Reference |

| IC50 | 16 nM | YM-298198 | Glutamate-induced inositol phosphate production in mGluR1-NIH3T3 cells | [1] |

| Ki | 19 nM | YM-298198 | Radioligand binding assay with rat mGluR1-NIH membranes | [1] |

| IC50 | 24 nM | YM-298198 | Inhibition of mGlu-EPSP in rat cerebellar slices | [2] |

Note: Desmethyl-YM-298198 is often characterized in reference to its parent compound, YM-298198. The data for YM-298198 is considered indicative of the pharmacological properties of Desmethyl-YM-298198.

Mechanism of Action: Noncompetitive Antagonism of mGluR1

This compound functions as a noncompetitive antagonist. This means it does not directly compete with the endogenous ligand, glutamate, for its binding site on the mGluR1 receptor. Instead, it binds to an allosteric site, a distinct location on the receptor, which induces a conformational change that prevents the receptor from being activated, even when glutamate is bound.

This mechanism is advantageous in a research and therapeutic context as its effects are not surmounted by high concentrations of the endogenous agonist.

Signaling Pathways Modulated by this compound

Metabotropic glutamate receptor 1 is a Gq/G11-coupled receptor. Its activation by glutamate initiates a cascade of intracellular signaling events. By blocking mGluR1, this compound effectively inhibits these downstream pathways.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize the function of this compound and its parent compound.

Radioligand Binding Assay for Ki Determination

This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Detailed Steps:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., NIH3T3 cells stably expressing rat mGluR1) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of a suitable radioligand (e.g., [³H]R214127) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: After incubation to reach equilibrium, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration at which 50% of the specific binding is inhibited).

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay for IC50 Determination

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a downstream signaling molecule of Gq-coupled receptors.

Detailed Steps:

-

Cell Culture and Labeling: Culture cells expressing mGluR1 (e.g., mGluR1-NIH3T3 cells) and label them by incubating with [³H]myo-inositol.

-

Compound Incubation: Pre-incubate the labeled cells with varying concentrations of this compound.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of an mGluR1 agonist (e.g., glutamate) in the presence of LiCl (which prevents the breakdown of inositol monophosphates).

-

Extraction: Stop the reaction and extract the inositol phosphates from the cells.

-

Separation and Quantification: Separate the [³H]inositol phosphates from other radiolabeled molecules using anion-exchange chromatography and quantify the radioactivity.

-

Data Analysis: Plot the percentage of inhibition of agonist-induced IP accumulation against the antagonist concentration to determine the IC50 value.

In Vivo Model of Neuropathic Pain: Streptozotocin-Induced Hyperalgesia

This animal model is used to assess the analgesic effects of compounds in a state of diabetic neuropathy.

Detailed Steps:

-

Induction of Diabetes: Administer streptozotocin (STZ) to mice to induce hyperglycemia and subsequently, diabetic neuropathy.

-

Development of Hyperalgesia: Monitor the animals for the development of hyperalgesia (an increased sensitivity to pain), which typically occurs over several weeks.

-

Baseline Nociceptive Testing: Before drug administration, measure the baseline pain response of the animals using methods such as the plantar test (measuring paw withdrawal latency from a radiant heat source) or the von Frey test (measuring paw withdrawal threshold to a mechanical stimulus).

-

Drug Administration: Administer this compound, typically via oral gavage or intraperitoneal injection, at various doses. A vehicle control group is also included.

-

Post-Treatment Nociceptive Testing: Measure the nociceptive thresholds at specific time points after drug administration.

-

Data Analysis: Compare the post-treatment nociceptive thresholds to the baseline values and to the vehicle-treated group to determine the analgesic efficacy of the compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the mGluR1 receptor. Its high potency, selectivity, and noncompetitive mechanism of action make it a precise pharmacological probe. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the broader field of mGluR1 modulation in neuroscience and drug discovery.

References

In-Depth Technical Guide: Desmethyl-YM-298198 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of Desmethyl-YM-298198 hydrochloride, a potent and selective noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This document consolidates available data on its receptor binding affinity, mechanism of action, and the experimental protocols utilized for its characterization. Detailed synthetic pathways and diagrams of the relevant signaling cascades are presented to facilitate a deeper understanding for research and drug development applications.

Introduction

This compound is a derivative of the well-characterized mGluR1 antagonist, YM-298198.[1][2][3] As a member of the thiazolo[3,2-a]benzimidazole class of compounds, it has garnered interest for its potential therapeutic applications in neurological and psychiatric disorders where mGluR1 modulation is implicated. This guide serves as a technical resource, compiling the core information necessary for the scientific community to engage with this compound.

Discovery and Rationale

The discovery of this compound is closely linked to the structure-activity relationship (SAR) studies of its parent compound, YM-298198. The primary research, led by Kohara and colleagues, focused on developing high-affinity, selective, and noncompetitive antagonists for the mGluR1 receptor.[1][4][5] While the seminal paper primarily details the pharmacological characterization of YM-298198, the exploration of its analogs, including the N-desmethyl derivative, was a logical step in optimizing the pharmacological properties of this chemical scaffold. The rationale for synthesizing the desmethyl analog likely stemmed from an interest in understanding the role of the N-methyl group in receptor binding and overall compound potency and selectivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | [2] |

| Molecular Formula | C₁₇H₂₀N₄OS · HCl | [2] |

| Molecular Weight | 364.89 g/mol | [2] |

| Purity | ≥98% (typically by HPLC) | [2] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [2] |

| CAS Number | 1177767-57-5 | [2] |

Synthesis

A plausible synthetic workflow is outlined below:

Pharmacological Profile

Mechanism of Action

This compound functions as a high-affinity, selective, and noncompetitive antagonist of the mGluR1 receptor.[1][4] This means that it does not compete with the endogenous ligand, glutamate, for the orthosteric binding site. Instead, it binds to an allosteric site on the receptor, inducing a conformational change that prevents receptor activation even when glutamate is bound.

Quantitative Pharmacological Data

The primary quantitative measure of the potency of this compound is its half-maximal inhibitory concentration (IC₅₀) value.

| Parameter | Value | Receptor/System | Reference |

| IC₅₀ | 16 nM | mGluR1 | [1][4] |

In Vivo Activity

In preclinical studies, this compound has demonstrated an analgesic effect in a streptozotocin-induced hyperalgesia mouse model.[1][4] This suggests its potential as a therapeutic agent for certain types of pain.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize this compound.

Radioligand Binding Assay (for determining receptor affinity)

Objective: To determine the binding affinity of this compound for the mGluR1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human or rat mGluR1 receptor.

-

Radiolabeled ligand (e.g., [³H]YM-298198 or another suitable mGluR1 allosteric antagonist radioligand).

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the various concentrations of the test compound.

-

Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value of this compound.

Intracellular Calcium Mobilization Assay (for determining functional antagonism)

Objective: To measure the ability of this compound to inhibit glutamate-induced increases in intracellular calcium mediated by mGluR1.

Materials:

-

A cell line stably expressing the human or rat mGluR1 receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Glutamate (agonist).

-

This compound (test compound).

-

A fluorescence plate reader capable of kinetic reads.

Procedure:

-

Plate the mGluR1-expressing cells in a 96-well plate and grow to confluency.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Initiate the assay by adding a fixed concentration of glutamate (typically the EC₈₀) to the wells.

-

Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader.

-

Analyze the data to determine the inhibitory effect of this compound on the glutamate-induced calcium response and calculate the IC₅₀ value.

Signaling Pathway

This compound, as a negative allosteric modulator of mGluR1, inhibits the canonical Gq/11 signaling pathway associated with this receptor.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the mGluR1 receptor. Its high potency and selectivity make it a suitable probe for in vitro and in vivo studies. This technical guide has summarized the currently available information on its discovery, synthesis, and pharmacological properties, providing a foundation for future research and development efforts in the field of neuroscience and pharmacology. Further publications detailing its synthesis and broader pharmacological profile would be of significant benefit to the scientific community.

References

Desmethyl-YM-298198 Hydrochloride: A Technical Guide to a Selective mGluR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Desmethyl-YM-298198 hydrochloride, a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to support researchers in neuroscience and drug discovery.

Core Compound Properties

This compound is a derivative of the well-characterized mGluR1 antagonist, YM-298198. It exhibits high affinity and selectivity for mGluR1, making it a valuable tool for studying the physiological and pathological roles of this receptor.

Quantitative Data Summary

The following table summarizes the key in vitro potency and selectivity metrics for this compound and its parent compound, YM-298198.

| Parameter | Value | Species/System | Notes | Reference |

| IC50 | 16 nM | mGluR1-expressing NIH3T3 cells | Inhibition of glutamate-induced inositol phosphate production. | [1][2] |

| IC50 | 24 nM | Rat cerebellar slices (for YM-298198) | Inhibition of synaptically activated mGluR1. | [3][4] |

| Ki | 19 nM | Rat mGluR1-NIH membranes (for YM-298198) | High affinity for the receptor. | [5] |

| Selectivity | No activity up to 10 µM | mGluR2, mGluR3, mGluR4a, mGluR6, mGluR7b | Demonstrates high selectivity for mGluR1 over other mGluR subtypes. | [5] |

Signaling Pathways

mGluR1 Signaling Cascade

Activation of the Gq-coupled mGluR1 receptor by glutamate initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+, along with DAG, activates protein kinase C (PKC). Downstream of this core pathway, mGluR1 activation can also modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (mTOR) pathways, which are crucial for regulating protein synthesis and synaptic plasticity. This compound, as a non-competitive antagonist, binds to an allosteric site on the mGluR1 receptor to prevent this signaling cascade.

Caption: mGluR1 signaling pathway and point of inhibition.

Experimental Protocols

Radioligand Binding Assay for mGluR1

This protocol is adapted from methodologies used to characterize high-affinity mGluR1 antagonists.

Objective: To determine the binding affinity (Ki) of this compound for the mGluR1 receptor.

Materials:

-

HEK293 cells stably expressing rat mGluR1.

-

Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 1.2 mM MgCl2, 2.5 mM CaCl2, and 100 mM NaCl.

-

Radioligand: [3H]-R214127 or another suitable mGluR1-selective radioligand.

-

Non-specific binding control: A high concentration of a known mGluR1 antagonist (e.g., 10 µM YM-298198).

-

This compound stock solution in DMSO.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize mGluR1-expressing HEK293 cells in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Binding Reaction: In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, add the non-specific binding control instead of the test compound.

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for radioligand binding assay.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to assess the functional antagonist activity of this compound.

Objective: To determine the IC50 of this compound in inhibiting glutamate-induced intracellular calcium mobilization.

Materials:

-

HEK293 cells stably expressing mGluR1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Probenecid (optional, to prevent dye extrusion).

-

L-glutamate solution.

-

This compound stock solution in DMSO.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed mGluR1-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add assay buffer containing Fluo-4 AM and Pluronic F-127. Incubate at 37°C for 45-60 minutes in the dark.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.

-

Agonist Addition: Inject a fixed concentration of L-glutamate (typically the EC80) into the wells and immediately begin recording the fluorescence signal over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the control (glutamate alone) against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for calcium mobilization assay.

Electrophysiology in Brain Slices

This protocol describes how to assess the effect of this compound on synaptic transmission mediated by mGluR1.

Objective: To measure the inhibitory effect of this compound on mGluR1-mediated slow excitatory postsynaptic potentials (EPSPs) in neurons.

Materials:

-

Rodent brain slices containing a region with high mGluR1 expression (e.g., cerebellum or hippocampus).

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.

-

Patch-clamp electrophysiology setup (amplifier, micromanipulators, microscope).

-

Glass micropipettes for recording and stimulation.

-

This compound stock solution in DMSO.

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from a rodent and maintain them in aCSF.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with aCSF.

-

Cell Identification and Patching: Using whole-cell patch-clamp, obtain a recording from a target neuron (e.g., a cerebellar Purkinje cell).

-

Synaptic Stimulation: Place a stimulating electrode near the recorded neuron to evoke synaptic responses. Use a stimulation protocol (e.g., a train of stimuli) that reliably elicits an mGluR1-mediated slow EPSP.

-

Baseline Recording: Record stable baseline mGluR1-mediated EPSPs.

-

Antagonist Application: Bath-apply this compound at various concentrations to the slice.

-

Effect Measurement: After the drug has equilibrated, record the mGluR1-mediated EPSPs again.

-

Data Analysis: Measure the amplitude or area of the slow EPSP before and after drug application. Plot the percentage inhibition of the EPSP against the log concentration of the antagonist to determine the IC50.

This technical guide provides a foundational understanding of this compound for its application in research. For further details, consulting the primary literature is recommended.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Pharmacological Profile of Desmethyl-YM-298198 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist, YM-298198, this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the mGluR1. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding affinity, functional activity, and in vivo efficacy. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts.

Chemical Properties

| Property | Value |

| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride |

| Molecular Formula | C₁₇H₂₁ClN₄OS |

| Molecular Weight | 364.9 g/mol |

| CAS Number | 1177767-57-5 |

| Purity | >99% |

| Solubility | Soluble in DMSO to 50 mM |

| Appearance | Solid |

Mechanism of Action

This compound is a negative allosteric modulator (NAM) of the mGluR1. It binds to a site on the receptor distinct from the orthosteric glutamate binding site. This allosteric binding event induces a conformational change in the receptor that prevents its activation by glutamate, thereby inhibiting downstream signaling cascades.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its parent compound, YM-298198.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Radioligand | Kᵢ (nM) | Bₘₐₓ | Cell/Tissue |

| YM-298198 | rat mGluR1 | Radioligand Binding | [³H]YM-298198 | 19[1] | N/A | NIH3T3 cells |

| Desmethyl-YM-298198 | mGluR1 | Radioligand Binding | [³H]YM-298198 (projected) | N/A | N/A | N/A |

Note: Specific Kᵢ and Bₘₐₓ values for this compound are not publicly available. The data for the parent compound YM-298198 is provided as a reference.

Table 2: In Vitro Functional Activity

| Compound | Receptor | Assay Type | Parameter | IC₅₀ (nM) | Cell Line |

| Desmethyl-YM-298198 | mGluR1 | Calcium Mobilization | Antagonism | 16 | N/A |

| YM-298198 | rat mGluR1 | Inositol Phosphate Production | Antagonism | 16[1] | NIH3T3 cells |

| YM-298198 | rat mGluR1 | Synaptic Transmission | Antagonism | 24 | Rat Cerebellar Slices |

Table 3: Selectivity Profile of YM-298198

| Receptor Subtype | Activity |

| mGluR2 | No agonistic or antagonistic activity up to 10 µM[1] |

| mGluR3 | No agonistic or antagonistic activity up to 10 µM[1] |

| mGluR4a | No agonistic or antagonistic activity up to 10 µM[1] |

| mGluR5 | >100-fold less potent than at mGluR1 |

| mGluR6 | No agonistic or antagonistic activity up to 10 µM[1] |

| mGluR7b | No agonistic or antagonistic activity up to 10 µM[1] |

| Other mGluRs and iGluRs | No activity at concentrations up to 400-fold the IC₅₀ |

Note: A detailed selectivity profile for this compound is not publicly available. The data for the parent compound YM-298198 is presented as a strong indicator of its likely selectivity.

Table 4: In Vivo Efficacy of YM-298198

| Animal Model | Condition | Compound | Dose | Route | Effect |

| Mouse | Streptozotocin-induced hyperalgesia | YM-298198 hydrochloride | 30 mg/kg[1] | p.o. | Significant analgesic effect[1] |

Note: Specific in vivo efficacy data (e.g., ED₅₀) for this compound is not publicly available. The data for the parent compound is provided.

Experimental Protocols

Radioligand Binding Assay (Hypothetical Protocol)

This protocol is a representative method for determining the binding affinity (Kᵢ) of this compound for the mGluR1 receptor.

Workflow:

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing mGluR1 in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]YM-298198), and a range of concentrations of unlabeled this compound.

-

To determine non-specific binding, a parallel set of reactions should include a high concentration of a known mGluR1 antagonist (e.g., unlabeled YM-298198).

-

Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the competitor.

-

Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize glutamate-induced increases in intracellular calcium in cells expressing mGluR1.

Workflow:

Caption: Calcium Mobilization Assay Workflow.

Methodology:

-

Cell Culture and Plating:

-

Culture a suitable cell line stably or transiently expressing mGluR1 (e.g., HEK293 or CHO cells) in appropriate growth medium.

-

Plate the cells into black-walled, clear-bottom 96-well microplates and allow them to adhere overnight.

-

-

Dye Loading:

-

Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate the plate at 37°C for 45-60 minutes to allow for dye de-esterification and loading into the cytoplasm.

-

Wash the cells with assay buffer to remove excess extracellular dye.

-

-

Compound Addition and Fluorescence Measurement:

-

Using a fluorescence plate reader (e.g., FLIPR or FlexStation), add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

-

Initiate the fluorescence reading and establish a stable baseline.

-

Add a pre-determined EC₈₀ concentration of glutamate to all wells to stimulate the mGluR1 receptors.

-

Continue to measure the fluorescence intensity for a further 1-2 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response elicited by glutamate in the absence of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Signaling Pathways

This compound, as an mGluR1 antagonist, blocks the canonical Gq/11 signaling pathway activated by glutamate.

Caption: mGluR1 Signaling Pathway and Point of Inhibition.

Pharmacokinetic Profile

There is no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, its parent compound, YM-298198 hydrochloride, is reported to be orally active, suggesting it possesses favorable pharmacokinetic properties for in vivo studies.

In Vivo Analgesic Activity

While specific in vivo efficacy data for this compound is not available, its parent compound, YM-298198 hydrochloride, has demonstrated significant analgesic effects in a mouse model of streptozotocin-induced hyperalgesia at an oral dose of 30 mg/kg.[1] This suggests that this compound is also likely to possess analgesic properties.

Experimental Workflow for In Vivo Analgesic Testing:

Caption: In Vivo Analgesic Assay Workflow.

Conclusion

This compound is a high-affinity, selective, and non-competitive antagonist of mGluR1. Based on the data available for its parent compound, it is expected to be a valuable tool for in vitro and in vivo studies aimed at elucidating the role of mGluR1 in various physiological and pathological processes, particularly in the context of pain and neurological disorders. Further studies are warranted to fully characterize its pharmacokinetic profile and in vivo efficacy.

References

Desmethyl-YM-298198 hydrochloride CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desmethyl-YM-298198 hydrochloride, a potent and selective noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This document consolidates its chemical properties, pharmacological profile, and relevant experimental methodologies.

Core Chemical and Physical Properties

This compound is a synthetic, solid compound. It is a derivative and analogue of the well-characterized mGluR1 antagonist, YM-298198.[1] Key quantitative data are summarized in the table below for ease of reference.

| Property | Value | Reference |

| CAS Number | 1177767-57-5 | [1] |

| Molecular Formula | C₁₇H₂₁ClN₄OS | [1] |

| Molecular Weight | 364.9 g/mol | [1] |

| Purity | >99% | [1] |

| Solubility | Soluble in DMSO to 50 mM | [1] |

| Physical Form | Solid | [1] |

Pharmacological Profile

This compound is a high-affinity and selective noncompetitive antagonist of the mGluR1 receptor. Its primary mechanism of action involves binding to an allosteric site on the mGluR1, thereby inhibiting the downstream signaling cascade typically initiated by the binding of the endogenous ligand, glutamate. This antagonism has been shown to produce analgesic effects in preclinical models of pain.

| Pharmacological Parameter | Value |

| Target | Metabotropic Glutamate Receptor 1 (mGluR1) |

| Mechanism of Action | Noncompetitive Antagonist |

| IC₅₀ | 16 nM |

Signaling Pathway

As a Group I mGluR, mGluR1 is coupled to the Gαq G-protein. Upon activation by glutamate, Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound, by antagonizing mGluR1, blocks this signaling cascade.

Experimental Protocols

While specific, detailed protocols for this compound are not extensively published, the following methodologies are standard for characterizing mGluR1 antagonists and can be adapted.

In Vitro: Calcium Flux Assay

This assay measures the ability of an antagonist to inhibit the glutamate-induced increase in intracellular calcium in cells expressing mGluR1.

Methodology:

-

Cell Culture: Culture a stable cell line expressing recombinant human or rat mGluR1 (e.g., HEK293 or CHO cells) in appropriate media.

-

Cell Plating: Seed cells into a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer such as Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

-

Agonist Stimulation and Signal Detection: Add a known concentration of glutamate (typically the EC₅₀ or EC₈₀) to stimulate the mGluR1 receptors. Immediately measure the change in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The antagonist effect is quantified by the reduction in the glutamate-induced fluorescence signal. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo: Analgesic Efficacy in a Pain Model

The analgesic properties of this compound can be assessed in various rodent models of pain, such as the formalin test or a neuropathic pain model.

Methodology (Formalin Test):

-

Animal Acclimatization: Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing environment for several days prior to the experiment.

-

Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, oral) at various doses. A vehicle control group should be included.

-

Induction of Pain: After a set pretreatment time, inject a dilute formalin solution (e.g., 5%) into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately place the animal in an observation chamber and record the amount of time spent licking, biting, or flinching the injected paw. Observations are typically made in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection), which represents inflammatory pain.

-

Data Analysis: Compare the nociceptive behaviors of the drug-treated groups to the vehicle control group. A significant reduction in the duration of these behaviors in the late phase indicates an analgesic effect.

Synthesis Workflow

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be conceptualized based on the synthesis of similar thiazole-carboxamide derivatives. The general workflow would likely involve the formation of a key thiazole intermediate followed by amide coupling.

This guide provides a foundational understanding of this compound for research and development purposes. For specific experimental applications, further optimization of the outlined protocols may be necessary.

References

Desmethyl-YM-298198 Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Desmethyl-YM-298198 hydrochloride, a derivative of the potent and selective mGluR1 antagonist, YM-298198. The information herein is intended to support researchers and drug development professionals in the handling, storage, and application of this compound in preclinical studies.

Core Compound Properties

This compound is a non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). A summary of its key identifiers is presented below.

| Property | Value |

| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride |

| Molecular Formula | C₁₇H₂₁ClN₄OS |

| Molecular Weight | 364.9 g/mol |

| CAS Number | 1177767-57-5 |

Solubility Profile

The solubility of this compound has been reported in dimethyl sulfoxide (DMSO). Currently, there is limited publicly available data on its solubility in other common laboratory solvents.

| Solvent | Concentration |

| Dimethyl Sulfoxide (DMSO) | ≤ 50 mM[1] |

Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on available data.

| Storage Type | Condition | Duration | Notes |

| Short-term | +4°C | Up to 12 months | Store under desiccating conditions.[1] |

| Long-term | +4°C | Up to 12 months | Store under desiccating conditions.[1] |

| Shipping | Ambient | - | Can be shipped with ice packs.[1] |

Experimental Protocols

General Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

General Protocol for Stability Assessment

Stability studies are essential to determine the shelf-life and appropriate storage conditions for a compound.

-

Sample Preparation: Prepare solutions of this compound in relevant solvents or formulations.

-

Storage: Store the samples under various environmental conditions (e.g., different temperatures, humidity levels, and light exposures).

-

Time Points: Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).

-

Analysis: Analyze the aliquots for the concentration of the parent compound and the presence of any degradation products using a stability-indicating analytical method, such as HPLC.

Visualizing Key Pathways and Processes

mGluR1 Signaling Pathway

This compound acts as an antagonist at the mGluR1 receptor, which is a Gq/G11 protein-coupled receptor. Its activation initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical mGluR1 signaling pathway.

Experimental Workflow for Solubility Assessment

The following diagram outlines a typical workflow for determining the solubility of a research compound.

Experimental Workflow for Stability Analysis

This diagram illustrates a general workflow for assessing the stability of a compound over time.

References

Desmethyl-YM-298198 Hydrochloride: An In-Depth Technical Guide on its Binding Affinity for mGluR1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Desmethyl-YM-298198 hydrochloride for the metabotropic glutamate receptor 1 (mGluR1). This document includes quantitative binding data, detailed experimental protocols for its determination, and a visualization of the associated signaling pathways.

Core Focus: mGluR1 Binding Affinity

This compound is a derivative of YM-298198 and is recognized as a high-affinity, selective, and noncompetitive antagonist of the mGluR1 receptor. Its potent interaction with this receptor makes it a valuable tool for research into the physiological and pathological roles of mGluR1.

Quantitative Binding Data

The binding affinity of this compound for mGluR1 is comparable to its parent compound, YM-298198. The following table summarizes the key quantitative data.

| Compound | Parameter | Value (nM) | Receptor |

| Desmethyl-YM-298198 | IC50 | 16 | Human mGluR1 |

| YM-298198 | IC50 | 16 | Rat mGluR1 |

| YM-298198 | Ki | 19 | Rat mGluR1 |

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity and functional antagonism of compounds like this compound at the mGluR1 receptor, based on established protocols for the parent compound YM-298198.

Radioligand Binding Assay

This protocol outlines the determination of the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the mGluR1 receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound for mGluR1.

Detailed Steps:

-

Membrane Preparation:

-

NIH3T3 cells stably expressing rat mGluR1a are cultured and harvested.

-

The cells are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.

-

The resulting pellet is washed and resuspended in the same buffer.

-

Protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

The membrane preparation (approximately 100 µg of protein) is incubated with a fixed concentration of the radioligand, [3H]R214127 (a selective mGluR1 antagonist).

-

Varying concentrations of this compound are added to compete with the radioligand for binding to the receptor.

-

The incubation is carried out in a final volume of 0.5 mL of 50 mM Tris-HCl buffer containing 2 mM MgCl2 for 60 minutes at room temperature.

-

-

Data Analysis:

-

The incubation is terminated by rapid filtration through glass fiber (GF/B) filters, separating the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled mGluR1 antagonist.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by nonlinear regression analysis.

-

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assay: Phosphoinositide Hydrolysis

This assay measures the functional antagonism of this compound by quantifying its ability to inhibit glutamate-induced inositol phosphate (IP) production, a downstream signaling event of mGluR1 activation.

Detailed Steps:

-

Cell Culture and Labeling:

-

mGluR1-expressing NIH3T3 cells are plated in 24-well plates.

-

The cells are incubated overnight with myo-[3H]inositol in inositol-free Dulbecco's modified Eagle's medium (DMEM) to label the cellular phosphoinositide pools.

-

-

Antagonist Treatment and Agonist Stimulation:

-

The cells are pre-incubated with varying concentrations of this compound for 15 minutes in a buffer containing 10 mM LiCl (to inhibit inositol monophosphatase).

-

Glutamate is then added to stimulate the mGluR1 receptors, and the incubation continues for an additional 60 minutes.

-

-

Extraction and Quantification of Inositol Phosphates:

-

The reaction is stopped by the addition of ice-cold perchloric acid.

-

The cell lysates are neutralized, and the total inositol phosphates are separated from free inositol using anion-exchange chromatography.

-

The amount of [3H]inositol phosphates is determined by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that produces 50% inhibition of the glutamate-induced IP accumulation (IC50) is calculated using nonlinear regression.

-

mGluR1 Signaling Pathways

Activation of mGluR1, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound, as a noncompetitive antagonist, blocks these downstream effects.

Canonical mGluR1 Signaling Cascade

Caption: Overview of the primary mGluR1 signaling pathway and its inhibition.

The canonical signaling pathway initiated by mGluR1 activation involves the following key steps:

-

Receptor Activation: Glutamate binds to the extracellular domain of mGluR1, inducing a conformational change.

-

G-Protein Coupling: The activated receptor couples to and activates the Gq/11 family of G-proteins.

-

PLCβ Activation: The α-subunit of Gq/11 activates phospholipase Cβ (PLCβ).

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: The increase in intracellular Ca2+ along with DAG activates protein kinase C (PKC).

-

Downstream Signaling: Activated PKC can then phosphorylate a variety of target proteins, leading to the modulation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, ultimately influencing gene expression, synaptic plasticity, and neuronal excitability.

This compound, by binding to an allosteric site on the mGluR1 receptor, prevents the conformational changes necessary for G-protein activation, thereby inhibiting this entire downstream signaling cascade.

This technical guide provides a foundational understanding of the binding characteristics and mechanism of action of this compound at the mGluR1 receptor. This information is critical for the design and interpretation of studies utilizing this compound to investigate the roles of mGluR1 in health and disease.

In Vitro Characterization of Desmethyl-YM-298198 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological properties of Desmethyl-YM-298198 hydrochloride. Due to the limited availability of comprehensive in vitro studies on this compound in publicly accessible literature, this guide also incorporates detailed data from its well-characterized parent compound, YM-298198, to provide a more complete profile for researchers.

This compound is a derivative of YM-298198, a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][2] Understanding the in vitro characteristics of this compound and its parent is crucial for its application in neuroscience research and potential therapeutic development for neurological disorders.[3]

Core Compound Properties

| Property | This compound | YM-298198 hydrochloride |

| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | 6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride |

| Molecular Formula | C₁₇H₂₁ClN₄OS | C₁₈H₂₃ClN₄OS |

| Molecular Weight | 364.9 g/mol | 378.9 g/mol |

| Purity | >98-99% | >99% |

| Solubility | Soluble in DMSO to 50 mM | Soluble in water to 100 mM |

| CAS Number | 1177767-57-5 | 748758-45-4 |

Pharmacological Data

The primary molecular target of this compound series is the mGluR1. The following table summarizes the key in vitro pharmacological data.

| Parameter | Desmethyl-YM-298198 | YM-298198 | Receptor Target | Assay Type |

| IC₅₀ | 16 nM[4][5] | 16 nM[3] | rat mGluR1 | Glutamate-induced inositol phosphate production |

| Kᵢ | Not Available | 19 nM[3] | rat mGluR1 | Radioligand Binding Assay |

| Selectivity | Not Available | IC₅₀ > 10 µM for mGluR2, 3, 4a, 5, 6, & 7b[3] | Other mGluRs | Functional Assays |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on the characterization of its parent compound, YM-298198, and standard methodologies for mGluR1 antagonists, the following protocols are representative of the techniques likely employed.

Radioligand Binding Assay (for Kᵢ Determination of YM-298198)

This assay is designed to determine the binding affinity of a compound to its target receptor.

-

Membrane Preparation: Membranes are prepared from NIH3T3 cells stably expressing rat mGluR1.

-

Radioligand: [³H]-YM-298198 is used as the radioligand.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

-

Incubation: Membranes, radioligand, and varying concentrations of the test compound (e.g., YM-298198) are incubated to allow for competitive binding.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay (for IC₅₀ Determination)

This functional assay measures the ability of an antagonist to inhibit the agonist-induced activation of the Gq-coupled mGluR1.

-

Cell Culture: NIH3T3 cells stably expressing rat mGluR1 are cultured in appropriate media.

-

Labeling: Cells are labeled overnight with myo-[³H]inositol to allow for its incorporation into cellular phosphoinositides.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the antagonist (e.g., Desmethyl-YM-298198 or YM-298198) before stimulation.

-

Agonist Stimulation: Glutamate, the endogenous agonist, is added to stimulate the mGluR1, leading to the production of inositol phosphates.

-

Extraction: The reaction is terminated, and the produced [³H]-inositol phosphates are extracted.

-

Purification: The [³H]-inositol phosphates are separated from other radioactive components using anion-exchange chromatography.

-

Quantification: The amount of [³H]-inositol phosphates is determined by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value, representing the concentration of antagonist that inhibits 50% of the glutamate-induced IP accumulation, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

mGluR1 Signaling Pathway

The parent compound, YM-298198, is a non-competitive antagonist of mGluR1, which is a Gq-coupled G-protein coupled receptor (GPCR). The canonical signaling cascade initiated by mGluR1 activation is depicted below. Desmethyl-YM-298198 is expected to inhibit this pathway.

References

Desmethyl-YM-298198 Hydrochloride: An In-depth Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist YM-298198, this compound serves as a valuable tool for investigating the physiological and pathological roles of mGluR1 in the central nervous system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and detailed experimental protocols to facilitate its use in neuroscience research.

Core Compound Properties

This compound acts as a high-affinity negative allosteric modulator of mGluR1, binding to a site distinct from the glutamate binding site. This non-competitive antagonism allows for the inhibition of mGluR1 signaling regardless of the concentration of the endogenous ligand, glutamate. Its selectivity makes it a precise tool for dissecting mGluR1-mediated pathways in complex biological systems.

Chemical and Pharmacological Data

The following table summarizes the key chemical and pharmacological properties of this compound and its parent compound, YM-298198.

| Property | This compound | YM-298198 hydrochloride |

| IUPAC Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | 6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride |

| Molecular Formula | C₁₇H₂₁ClN₄OS | C₁₈H₂₃ClN₄OS |

| Molecular Weight | 364.9 g/mol | 378.9 g/mol |

| CAS Number | 1177767-57-5 | 748758-45-4 |

| Purity | >99% (typically) | >99% (typically) |

| Solubility | Soluble in DMSO to 50 mM[1] | Soluble in water to 100 mM |

| Mechanism of Action | Selective, non-competitive mGluR1 antagonist | Selective, non-competitive mGluR1 antagonist[2] |

| IC₅₀ | 16 nM[3] | 16 nM (for inhibition of glutamate-induced inositol phosphate production)[2] |

| Binding Affinity (Ki) | Not explicitly reported | 19 nM (for rat mGluR1)[2] |

Signaling Pathways

This compound, by antagonizing mGluR1, inhibits downstream signaling cascades. mGluR1 is a Gq/G11-coupled receptor, and its activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and application of this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the mGluR1 receptor.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human or rat mGluR1.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]R214127), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known mGluR1 antagonist (e.g., YM-298198).

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Analgesic Efficacy in a Neuropathic Pain Model

This protocol describes the use of the streptozotocin (STZ)-induced diabetic neuropathy model in mice to evaluate the analgesic effects of this compound. While specific data for the desmethyl compound is not available, a study on YM-298198 showed a significant analgesic effect at a dose of 30 mg/kg (p.o.) in this model[2].

References

Methodological & Application

Application Notes and Protocols for Desmethyl-YM-298198 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] As a derivative of YM-298198, it exhibits high affinity for mGluR1, making it a valuable tool for investigating the physiological and pathological roles of this receptor in various cellular contexts, including neuroscience and oncology.[1] mGluR1 is a Gq/G11-coupled G-protein coupled receptor (GPCR) that, upon activation by glutamate, stimulates phospholipase Cβ (PLCβ). This leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This signaling pathway is implicated in numerous cellular processes, including cell proliferation, migration, and apoptosis. Dysregulation of the mGluR1 signaling pathway has been linked to several diseases, including cancer, particularly melanoma.[2][3][4][5][6]

These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on assays relevant to studying mGluR1 antagonism.

Data Presentation

Pharmacological and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | |

| Molecular Formula | C₁₇H₂₁ClN₄OS | |

| Molecular Weight | 364.9 g/mol | |

| Purity | >99% | |

| Solubility | Soluble in DMSO to 50 mM | |

| Storage | Store at +4°C under desiccating conditions for up to 12 months. |

In Vitro Activity of mGluR1 Antagonists

| Compound | Assay | Cell Line | IC₅₀ | Source |

| Desmethyl-YM-298198 | Inhibition of glutamate-induced inositol phosphate production | NIH3T3 cells expressing rat mGluR1 | 16 nM | [1] |

| YM-298198 | Inhibition of glutamate-induced inositol phosphate production | mGluR1-NIH3T3 cells | 16 nM | [1] |

| JNJ16259685 | Inhibition of glutamate-induced Ca²⁺ mobilization | Cells expressing rat mGluR1a | 3.24 nM | [7][8] |

| JNJ16259685 | Inhibition of glutamate-induced Ca²⁺ mobilization | Cells expressing human mGluR1a | 1.21 nM | [7][8] |

| JNJ16259685 | Inhibition of glutamate-mediated inositol phosphate production | Primary cerebellar cultures | 1.73 nM | [8][9] |

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step for in vitro experiments is the correct preparation of the compound stock solution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on its solubility, prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.65 mg of the compound in 1 ml of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Note: When preparing working concentrations for cell culture experiments, ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of mGluR1-expressing cells, such as certain melanoma cell lines.

Materials:

-

mGluR1-expressing cells (e.g., melanoma cell lines C8161, UACC903, 1205Lu)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested concentration range to test is 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

-

Remove the medium from the wells and add 100 µl of the prepared drug dilutions or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit glutamate-induced intracellular calcium release, a direct downstream effect of mGluR1 activation.

Materials:

-

Cells expressing mGluR1 (e.g., CHO-mGluR1 or HEK293-mGluR1)

-

Black-walled, clear-bottom 96-well plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Glutamate solution

-

This compound stock solution

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Seed mGluR1-expressing cells into a black-walled, clear-bottom 96-well plate at an appropriate density to form a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C and 5% CO₂.

-

Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (to prevent dye leakage) in assay buffer.

-

Remove the culture medium and add 100 µl of the dye-loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C, protected from light.

-

Wash the cells twice with assay buffer.

-

Add 90 µl of assay buffer containing the desired concentrations of this compound or vehicle control to the wells. A pre-incubation of 15-30 minutes is recommended.

-

Place the plate in a fluorescence plate reader and record baseline fluorescence.

-

Add 10 µl of a glutamate solution (to achieve a final EC₈₀ concentration) to induce mGluR1 activation and continue recording the fluorescence signal over time.

-

Analyze the data by measuring the peak fluorescence intensity after glutamate addition and compare the response in the presence and absence of the antagonist.

Visualizations

Signaling Pathway of mGluR1

Caption: Signaling pathway of mGluR1 and the inhibitory action of this compound.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for assessing cell viability using the MTT assay after treatment.

Logical Relationship for Antagonist Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glutamatergic Pathway Targeting in Melanoma; Single Agent and Combinatorial Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Metabotropic glutamate receptor 1 and glutamate signaling in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]